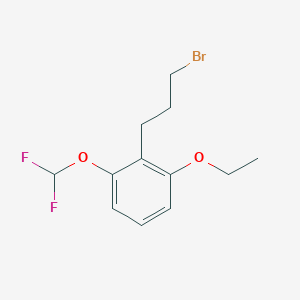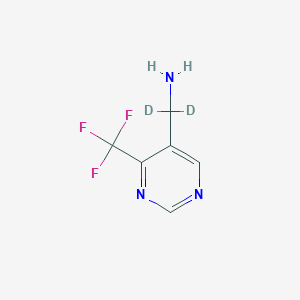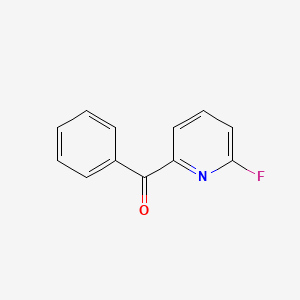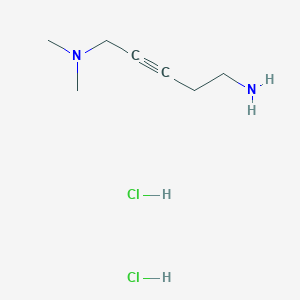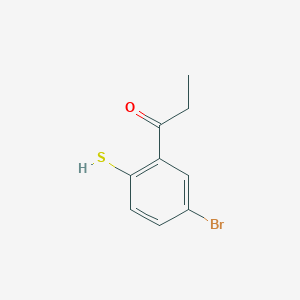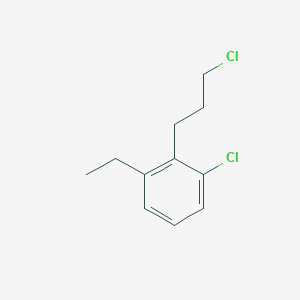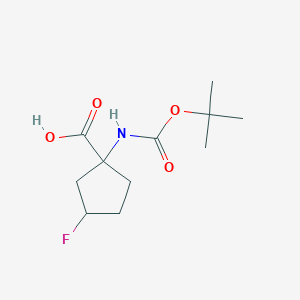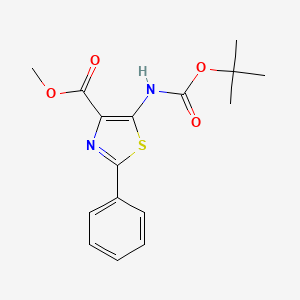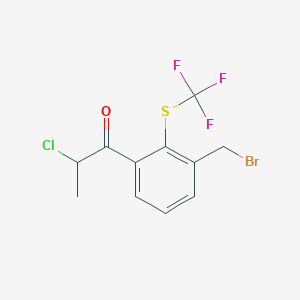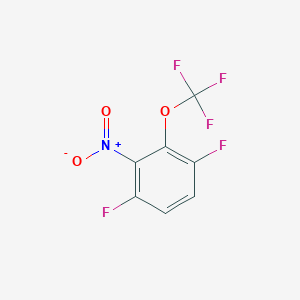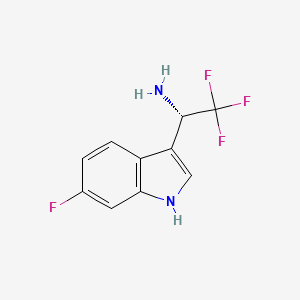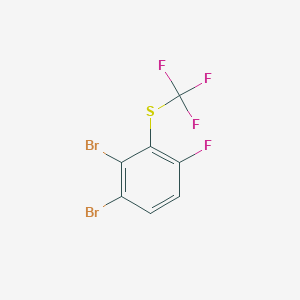
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula C7H2Br2F4S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate compounds that are further reacted to yield the final product .
Analyse Des Réactions Chimiques
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, depending on the context of its use .
Comparaison Avec Des Composés Similaires
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1,2-Dibromo-4-fluorobenzene: Lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene: Similar structure but with different positioning of the fluorine atom, leading to different reactivity and applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups, which can significantly alter its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Propriétés
Formule moléculaire |
C7H2Br2F4S |
|---|---|
Poids moléculaire |
353.96 g/mol |
Nom IUPAC |
1,2-dibromo-4-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Br2F4S/c8-3-1-2-4(10)6(5(3)9)14-7(11,12)13/h1-2H |
Clé InChI |
VPDYWCJQIXACRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)SC(F)(F)F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


